(Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
Description
The compound “(Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one” is a synthetic benzofuran derivative characterized by a fused bicyclic structure with multiple functional modifications. Key features include:
- A 4-methylpiperazinylmethyl group at position 7, enhancing solubility and influencing pharmacokinetics.
- Substituents such as 6-hydroxy and 4-methyl groups, which modulate electronic properties and metabolic stability.
Properties
IUPAC Name |
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O4/c1-14-9-19(28)18(13-27-7-5-26(2)6-8-27)24-22(14)23(29)21(31-24)12-17-11-15-10-16(25)3-4-20(15)30-17/h3-4,9-12,28H,5-8,13H2,1-2H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCBMNOKJIMTKE-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)C=CC(=C4)Br)O2)CN5CCN(CC5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=C(O3)C=CC(=C4)Br)/O2)CN5CCN(CC5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The structure of the compound features a benzofuran core with several functional groups that contribute to its biological activity. The presence of the bromine atom in the 5-position of the benzofuran ring is critical, as halogenated benzofurans have been shown to enhance cytotoxicity against various cancer cell lines . The piperazine moiety may also influence the compound's interaction with biological targets, potentially enhancing its solubility and bioavailability.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects against leukemia cells with IC50 values as low as 0.1 μM . The specific compound has not been extensively studied in clinical settings; however, its structural analogs have shown promise in inhibiting proliferation in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .
Antimicrobial Activity
Benzofuran derivatives are also recognized for their antimicrobial properties. Studies have reported that certain derivatives exhibit effective antibacterial activity against both Gram-positive and Gram-negative bacteria . The exact antimicrobial efficacy of the compound this compound remains to be fully elucidated but is expected to follow similar trends observed in other benzofuran compounds.
Structure-Activity Relationship (SAR)
The SAR analysis of benzofuran derivatives highlights the importance of specific substituents on the benzofuran ring. For example:
- Halogen Substitution : The position and type of halogen can significantly affect biological activity. Bromine at the 5-position has been associated with enhanced cytotoxicity .
- Hydroxyl Groups : Hydroxyl substitutions are crucial for modulating anticancer activity, as they promote favorable interactions with biological targets .
Table 1 summarizes key findings related to SAR for similar benzofuran derivatives:
| Compound | Halogen Position | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | 3-position | 5 | Anticancer (K562) |
| Compound B | 5-position | 0.1 | Anticancer (HL60) |
| Compound C | 4-position | 10 | Antimicrobial |
Case Studies and Research Findings
Several studies have explored the biological activities of benzofuran derivatives:
- Antitumor Activity : A study demonstrated that halogenated benzofurans exhibit significant cytotoxicity against leukemia cell lines, supporting further investigation into similar compounds like this compound .
- Enzyme Inhibition : Research on related compounds has shown promising results as inhibitors of acetylcholinesterase and butyrylcholinesterase, which could suggest potential neuroprotective effects for this compound .
Scientific Research Applications
The compound (Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its applications, focusing on scientific research, including case studies and data tables to illustrate its potential therapeutic benefits.
Key Biological Activities
- Cytotoxicity : Many benzofuran derivatives have shown the ability to induce apoptosis in cancer cells. This property is often linked to their interaction with specific cellular pathways, such as the modulation of Bcl-2 family proteins.
- Antioxidant Activity : These compounds can protect cells from oxidative stress, which is crucial in preventing chronic diseases related to oxidative damage.
- Anti-inflammatory Effects : Certain benzofuran derivatives have been demonstrated to inhibit pro-inflammatory cytokines, potentially benefiting conditions like rheumatoid arthritis.
- Antimicrobial Properties : The antibacterial and antifungal activities of these compounds make them candidates for treating infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . For instance, a study evaluating various analogues reported that one derivative exhibited an IC50 value significantly lower than doxorubicin against human cancer cell lines, indicating enhanced cytotoxicity due to specific substituents on the benzofuran core .
Case Study: Structure-Activity Relationship (SAR)
A detailed investigation into the structure-activity relationships of different benzofuran derivatives revealed that modifications at specific positions on the benzofuran ring could enhance anticancer activity. For example:
| Compound Variant | Substituents | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Methoxy group | 15 | Cytotoxic |
| Compound B | Hydroxy group | 20 | Anti-inflammatory |
| Compound C | Piperidine moiety | 10 | Antioxidant |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that certain derivatives effectively suppress inflammatory markers, suggesting their potential use in treating chronic inflammatory conditions.
Case Study: Inhibition of Inflammatory Cytokines
Research demonstrated that specific benzofuran derivatives could significantly reduce levels of TNF and IL-1 cytokines in cell cultures, showcasing their therapeutic potential against inflammatory diseases .
Antimicrobial Activity
Benzofuran derivatives have been explored for their antimicrobial properties against various bacterial strains. The compound's structure allows it to interact with microbial targets effectively.
Summary of Biological Activities
The following table summarizes the biological activities associated with the compound:
| Activity Type | Description |
|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells |
| Antioxidant | Protects against oxidative stress |
| Anti-inflammatory | Reduces TNF and IL-1 levels |
| Antimicrobial | Exhibits activity against bacterial strains |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The 5-bromo substituent on the benzofuran ring is a prime site for NAS due to the electron-withdrawing nature of the benzofuran system. Reactions may include:
Key Insight : Bromine substitution enables diversification of the benzofuran core, as demonstrated in similar bromobenzofuran systems .
Condensation and Cyclization Reactions
The methylene bridge and keto group facilitate cyclization or further condensations:
Mechanistic Note : The conjugated methylene-keto system may undergo stereoselective cyclization to form fused heterocycles .
Functionalization of the Hydroxyl Group
The 6-hydroxy group can be modified through alkylation or acylation:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| O-Alkylation | K₂CO₃, alkyl halide, DMF | Ether derivatives (e.g., methoxy, allyloxy substituents) | |
| O-Acylation | AcCl, pyridine | Acetylated derivatives for prot |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound can be contextualized against analogous benzofuran derivatives (Table 1).
Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives
Key Comparative Insights
The 4-methylpiperazinylmethyl group at position 7 likely improves aqueous solubility and blood-brain barrier penetration relative to dimethylaminomethyl () or unsubstituted analogs ().
Electronic and Pharmacokinetic Properties: Fluorine in increases electronegativity and metabolic stability, whereas the methoxy group in may enhance antioxidant activity via electron donation.
Therapeutic Implications: Piperazine/piperidine derivatives (target compound, ) are often explored for CNS-targeted therapies due to their solubility and receptor interaction profiles.
Research Findings and Hypotheses
- Structural-Activity Relationships (SAR) : The target compound’s bromine and piperazine groups may synergize to enhance both selectivity and solubility, a hypothesis supported by trends in related molecules .
- Limitations : Evidence gaps exist regarding in vivo performance, metabolic pathways, and direct mechanistic studies. Further research should prioritize 3D cell culture models (as in ) to evaluate efficacy in simulated microenvironments.
Q & A
Q. What are the recommended synthetic routes for this benzofuran derivative, and what key reaction parameters require optimization?
Methodological Answer: Synthesis involves multi-step reactions:
- Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions.
- Bromination : Electrophilic substitution at the 5-position using NBS (N-bromosuccinimide) in DMF at 60–80°C.
- Methylpiperazinyl introduction : Nucleophilic substitution or reductive amination for methylpiperazine attachment. Critical parameters :
- Temperature control (<70°C) to prevent decomposition of sensitive intermediates.
- Catalyst selection (e.g., Pd/C for hydrogenation steps).
- Protecting group strategies for hydroxyl and amine functionalities (e.g., tert-butyldimethylsilyl for -OH).
- Solvent polarity adjustments to improve yield (e.g., DMF for bromination, THF for cyclization). Reference: Controlled synthesis approaches for similar polycyclic systems emphasize monomer ratios and initiator concentrations .
Table 1: Optimization Parameters in Synthesis
| Step | Key Parameters | Optimal Conditions |
|---|---|---|
| Cyclization | Acid catalyst (H2SO4), solvent | 0.1 M H2SO4 in THF, 65°C |
| Bromination | NBS stoichiometry, temperature | 1.2 eq NBS, DMF, 70°C |
| Methylpiperazinylation | Reaction time, reducing agent | 12 hrs, NaBH3CN in MeOH |
Q. Which analytical techniques confirm stereochemistry and substitution patterns?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration (if single crystals are obtainable).
- 2D NMR (NOESY/ROESY) : Detects spatial proximity of protons (e.g., Z-configuration via NOE between benzylidene and adjacent groups).
- CD Spectroscopy : Differentiates Z/E isomers through Cotton effects.
- High-resolution MS : Validates molecular formula (e.g., bromine isotope pattern). Reference: Structural studies on benzofuran analogs highlight NOESY correlations for stereochemical assignments .
Q. What in vitro screening strategies should prioritize initial biological characterization?
Methodological Answer:
- Cytotoxicity : NCI-60 cancer cell line panel (72-hour exposure, IC50 calculation).
- Anti-inflammatory activity : COX-1/COX-2 inhibition assays (ELISA-based prostaglandin E2 measurement).
- Antimicrobial screening : Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial models (MIC determination). Reference: Marine-derived compound screening protocols recommend multi-assay frameworks to capture diverse bioactivities .
Advanced Research Questions
Q. How can SAR studies optimize the pharmacological profile of this compound?
Methodological Answer:
- Systematic modifications :
- Replace bromine with Cl/I to assess halogen effects on cytotoxicity.
- Vary methylpiperazinyl groups (e.g., morpholine, piperidine) to improve blood-brain barrier penetration.
Q. What experimental models evaluate in vivo antitumor efficacy and pharmacokinetics?
Methodological Answer:
- Xenograft models : Subcutaneous implantation of HT-29 (colon cancer) or MCF-7 (breast cancer) cells in nude mice.
- PK parameters : Oral vs. intravenous administration with LC-MS plasma analysis (Tmax, Cmax, AUC).
- Tissue distribution : Radiolabeled compound tracking in major organs. Reference: Preclinical protocols for spirobenzofuran derivatives emphasize bioavailability and half-life optimization .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Metabolite identification : LC-HRMS to detect hepatic metabolites (e.g., cytochrome P450-mediated oxidation).
- Solubility testing : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal absorption.
- PD modeling : Link plasma concentrations to tumor growth inhibition metrics. Reference: Bioactivity variability in marine compounds is often attributed to metabolic instability .
Q. What strategies improve chemical stability and formulation?
Methodological Answer:
- pH stability studies : Assess degradation in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.
- Lyophilization : Prepare stable lyophilized powders with trehalose/sucrose as cryoprotectants.
- Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release. Reference: Polymer-based formulations enhance stability of cationic reagents .
Q. Which computational approaches identify potential molecular targets?
Methodological Answer:
- Molecular docking : Screen against kinase databases (e.g., PDB) using AutoDock Vina.
- Pharmacophore modeling : Align with known benzofuran-based EGFR inhibitors.
- MD simulations : Validate binding stability over 100 ns trajectories (RMSD analysis). Reference: Benzofuran analogs show affinity for serotonin receptors, guiding target hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
